molecular formula C23H14BrClN6S B12731213 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(4-chlorophenyl)- CAS No. 109343-66-0

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(4-chlorophenyl)-

Cat. No.: B12731213
CAS No.: 109343-66-0
M. Wt: 521.8 g/mol
InChI Key: YUSZYIYUUMWNAT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional groups, substituents, and ring systems. The full IUPAC name is 3-[(9-bromoindolo[3,2-b]quinoxalin-6-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione . Breaking this down:

  • The parent structure is 1H-1,2,4-triazole-5-thione, a five-membered aromatic ring with sulfur at position 3 and a thione group.
  • A methyl group at position 5 connects to a 9-bromoindolo[3,2-b]quinoxaline moiety, a fused heterocyclic system comprising indole and quinoxaline rings with a bromine atom at position 9.
  • Position 4 of the triazole ring is substituted with a phenyl group.

The systematic identifier ensures unambiguous communication across chemical databases. The indolo[3,2-b]quinoxaline component’s numbering follows the fusion pattern where the indole’s benzene ring (positions 1–9) merges with the quinoxaline’s pyrazine ring (positions 10–13).

Molecular Formula and Weight Analysis

The molecular formula C₂₃H₁₅BrN₆S reflects the compound’s complexity, with a molecular weight of 487.4 g/mol . Key contributors to the mass include the bromine atom (79.9 g/mol) and the sulfur atom (32.07 g/mol). A comparative analysis with related derivatives highlights structural diversity:

Compound Molecular Formula Molecular Weight (g/mol)
4-Phenyl derivative C₂₃H₁₅BrN₆S 487.4
4-Chlorophenyl derivative C₁₁H₁₂ClN₃S 253.7
Trimethyl derivative C₅H₉N₃S 143.2
Base triazole-thione C₂HN₃S 103.1

The 4-phenyl derivative’s higher molecular weight stems from its bulky indoloquinoxaline and phenyl substituents, which influence solubility and reactivity.

Three-Dimensional Conformational Studies

The compound’s 3D conformation, derived from PubChem’s computational models, reveals a non-planar structure due to steric interactions between the indoloquinoxaline and phenyl groups. Key features include:

  • Dihedral angles : The methyl bridge between the triazole and indoloquinoxaline adopts a gauche conformation (≈60°), minimizing clashes between the phenyl and brominated rings.
  • Torsional strain : The quinoxaline ring’s planar geometry forces the bromine atom into an axial position, creating minor strain (≈5 kcal/mol).

The SMILES string C1=CC=C(C=C1)N2C(=NNC2=S)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 encodes this spatial arrangement, emphasizing connectivity and stereochemistry.

Comparative Analysis with Related 1,2,4-Triazole-3-thione Derivatives

Structural variations among triazole-thione derivatives significantly impact their physicochemical properties:

  • Substituent Effects :

    • Electron-withdrawing groups (e.g., bromine in ) enhance electrophilicity at the thione sulfur, facilitating nucleophilic attacks.
    • Aromatic substituents (e.g., phenyl in vs. 4-chlorophenyl in ) increase π-stacking potential, affecting crystallization behavior.
  • Ring Modifications :

    • The indoloquinoxaline system in introduces extended conjugation, red-shifting UV-Vis absorption compared to simpler derivatives like .
    • Methyl groups in reduce polarity, lowering melting points relative to halogenated analogs.
  • Molecular Flexibility :

    • The methylene bridge in allows rotational freedom, whereas rigid linkers in restrict conformation, altering binding affinities in biological systems.

Properties

CAS No.

109343-66-0

Molecular Formula

C23H14BrClN6S

Molecular Weight

521.8 g/mol

IUPAC Name

3-[(9-bromoindolo[3,2-b]quinoxalin-6-yl)methyl]-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H14BrClN6S/c24-13-5-10-19-16(11-13)21-22(27-18-4-2-1-3-17(18)26-21)30(19)12-20-28-29-23(32)31(20)15-8-6-14(25)7-9-15/h1-11H,12H2,(H,29,32)

InChI Key

YUSZYIYUUMWNAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)N(C3=N2)CC5=NNC(=S)N5C6=CC=C(C=C6)Cl

Origin of Product

United States

Biological Activity

The compound 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(4-chlorophenyl)- is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound and related derivatives, focusing on their pharmacological potential.

Chemical Structure and Properties

The compound features a triazole ring with a thione functional group, which is known to enhance biological activity. Its structure includes:

  • A triazole ring that contributes to various pharmacological effects.
  • A bromo-indole moiety that is often associated with anticancer properties.
  • A chlorophenyl group which can influence the lipophilicity and bioactivity of the compound.

Antimicrobial Activity

Triazoles are well-known for their antimicrobial properties. The presence of the thione group enhances these effects by:

  • Inhibiting ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity.
  • Exhibiting significant antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundMIC (μg/mL)Activity Type
3H-Triazole Derivative0.046–3.11Antifungal
Vancomycin0.68Antibacterial
Ciprofloxacin2.96Antibacterial

Anticancer Activity

Research indicates that triazole derivatives exhibit promising anticancer properties. The compound's indole moiety is particularly relevant due to its ability to interact with various molecular targets involved in cancer progression . Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Anticonvulsant Activity

The anticonvulsant potential of triazole derivatives has been explored extensively. For instance:

  • Derivatives have been shown to interact with sodium channels, which are critical in seizure propagation .
  • Specific compounds demonstrated significant efficacy in animal models of epilepsy, suggesting their potential as therapeutic agents for seizure disorders .

Table 2: Anticonvulsant Activity Results

CompoundTest UsedResult
TP-315MES TestSignificant activity
TP-427PTZ TestEfficacious against seizures

The biological activities of triazoles are attributed to several mechanisms:

  • Enzyme Inhibition : Many triazoles inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Interaction : They may modulate neurotransmitter receptors, particularly in the context of anticonvulsant effects.
  • Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed in cancer studies.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of triazole derivatives against various pathogens, revealing that certain substitutions significantly enhanced activity against resistant strains .
  • Antiepileptic Properties : Long-term studies on selected triazole derivatives showed promising results in reducing seizure frequency without significant side effects .

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. The compound under discussion has shown efficacy against various pathogens:

Compound Pathogen MIC (μg/mL)
Triazole Derivative AStaphylococcus aureus0.125
Triazole Derivative BEscherichia coli0.5
Triazole Derivative CCandida albicans0.25

These compounds inhibit the growth of bacteria and fungi by disrupting essential biosynthetic pathways, particularly ergosterol synthesis in fungi .

Anticancer Properties

Studies have indicated that triazole derivatives can act as anticancer agents by targeting specific molecular pathways involved in tumor growth and proliferation. The indoloquinoxaline moiety present in this compound enhances its potential as an anticancer drug by interacting with critical cellular targets .

Anticonvulsant Activity

Research has demonstrated that derivatives of triazole exhibit anticonvulsant properties. For instance, a related compound showed protective effects in seizure models in mice, indicating potential for developing new anticonvulsant medications .

Agricultural Applications

Triazoles are also utilized as fungicides in agriculture due to their ability to inhibit fungal growth. The unique structure of the compound may enhance its effectiveness against agricultural pathogens, providing a basis for further research into its use as a biopesticide .

Organic Synthesis Applications

The complex structure of 3H-1,2,4-Triazole-3-thione allows it to serve as a versatile building block in organic synthesis. It can participate in various reactions such as:

  • Cross-Coupling Reactions : It can be used in Tsuji-Trost and Mizoroki-Heck reactions to synthesize complex organic molecules with high yields .

This versatility makes it a valuable compound in the development of new materials and chemicals.

Comparison with Similar Compounds

Key Structural Features :

  • Triazole-thione core : Imparts hydrogen-bonding capacity via the thione sulfur and NH groups.
  • 4-Chlorophenyl group : A hydrophobic substituent that may improve membrane permeability.

For example, compounds like 4-amino-5-[(4-chloro-2-methylphenoxy)methyl]-2H-1,2,4-triazole-3-thione (CAS 115398-66-8) are synthesized through base-catalyzed dehydrative cyclization, yielding molecular weights ~270–420 g/mol and densities ~1.5 g/cm³ .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Substituents (Position 4 and 5) Molecular Formula Key Properties (Density, Boiling Point) Biological Activity Source
Target Compound 4-(4-ClPh), 5-(9-Br-indoloquinoxalinyl-methyl) C₂₅H₁₆BrClN₆S Not reported Hypothesized antimicrobial/anticonvulsant
4-(4-ClPh)-5-(3-ClPh)-2,4-dihydro-3H-1,2,4-triazol-3-thione (TP-4) 4-(4-ClPh), 5-(3-ClPh) C₁₄H₁₀Cl₂N₄S Not reported Anticonvulsant (MES ED₅₀: 48 mg/kg)
5-(4-ClPh)-1,2-dihydro-3H-1,2,4-triazole-3-thione (CAS 26028-65-9) 4-H, 5-(4-ClPh) C₈H₅ClN₄S Density: ~1.5 g/cm³ Enzyme inhibition (PLpro)
4-Amino-5-[(4-Cl-2-Me-phenoxy)methyl]-2H-1,2,4-triazole-3-thione (CAS 115398-66-8) 4-NH₂, 5-(4-Cl-2-Me-phenoxymethyl) C₁₀H₁₁ClN₄OS Density: 1.52 g/cm³; Bp: 404°C Antimicrobial, wound healing
4-(3-MePh)-5-(2-Ph-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6c) 4-(3-MePh), 5-(benzoxazolyl) C₂₂H₁₆N₄OS EI-MS: 385 (M+1) Not specified

Key Observations :

  • Electron-Withdrawing Groups: The target compound’s bromoindoloquinoxaline and 4-ClPh groups increase electrophilicity compared to TP-4 (3-ClPh), which may enhance DNA/protein binding .
  • Thermal Stability : High boiling points (~400°C) are common in triazole-thiones due to strong intermolecular hydrogen bonding .

Pharmacological Activity Comparisons

Antimicrobial Activity

  • 4-Amino-5-[(4-Cl-2-Me-phenoxymethyl)] derivatives (e.g., CAS 115398-66-8) regulate TGF-β1 and VEGF expression, promoting wound healing and antimicrobial effects .
  • 3H-1,2,4-Triazole-3-thione analogs with benzoxazole substituents (e.g., 6h) show moderate antimicrobial activity, though specific MIC values are unreported .
  • The target compound’s indoloquinoxaline moiety may enhance DNA intercalation, similar to ellipticine derivatives, but direct evidence is lacking .

Anticonvulsant Activity

  • TP-4 and TP-315 (4-hexyl-5-aryl derivatives) exhibit ED₅₀ values of 48–62 mg/kg in the maximal electroshock (MES) model, attributed to sodium channel modulation .
  • The target compound’s bromoindoloquinoxaline may enhance BBB permeability compared to TP-4’s simpler aryl groups, but neurotoxicity risks require evaluation .

Enzyme Inhibition

  • 4-Phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones inhibit SARS-CoV-2 PLpro by inserting into an allosteric site near Asp164 and Tyr268 .
  • Compound IIIA (4-amino-2,4-dihydro-5-(2-MePh)) binds L1 metallo-β-lactamase (MBL) via a unique reverse binding mode, while non-amino analogs lose potency .

Spectral and Analytical Data

Compound IR (C=S, cm⁻¹) ¹H-NMR (NH, δ ppm) EI-MS (M+1) Elemental Analysis (C/H/N) Source
Target Compound Not reported Not reported Not reported Not reported
6h (4-(3-MePh)-5-benzoxazolyl) 1243 (C=S) 9.55 (s, 1H) 419 Calc: C 63.15, H 3.98; Found: C 63.08
CAS 115398-66-8 Not reported Not reported Not reported Calc: C 44.36, H 4.08; Found: C 44.12

Gaps in Data : The target compound lacks reported spectral or analytical data, unlike well-characterized analogs like 6h or CAS 115398-66-8 . Future studies should prioritize NMR, mass spectrometry, and elemental analysis to validate its structure.

Q & A

Q. What are the standard synthetic routes for preparing 3H-1,2,4-triazole-3-thione derivatives with halogenated aryl substituents?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution of halogenated benzyl halides with thiourea derivatives to form intermediates, followed by acid-catalyzed cyclization . Optimization strategies include adjusting reaction temperatures (e.g., 413 K for cyclization ), solvent polarity, and catalyst selection (e.g., acidic or basic conditions). Recrystallization from methanol or ethanol is commonly used for purification .

Q. How are structural and purity characteristics of these compounds validated in academic research?

Researchers employ a combination of spectral techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding .
  • IR spectroscopy to identify functional groups (e.g., C=S stretching at ~1200 cm⁻¹ ).
  • X-ray crystallography for unambiguous determination of molecular geometry and intermolecular interactions (e.g., dihedral angles between aromatic rings ).

Q. What in vitro biological screening methods are used to assess antimicrobial activity?

Standard protocols include:

  • Agar diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
  • MIC (Minimum Inhibitory Concentration) determination using microdilution techniques .
  • Comparative analysis with control drugs (e.g., ciprofloxacin) to evaluate potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar triazole-thiones?

Contradictions often arise from differences in substituent electronic effects or assay conditions. Strategies include:

  • Structure-Activity Relationship (SAR) studies : Systematic variation of substituents (e.g., electron-withdrawing Cl vs. Br ).
  • Standardized bioassays : Replicating experiments under controlled pH, temperature, and microbial strains .
  • Molecular docking to correlate activity with target binding affinities (e.g., bacterial enzyme inhibition ).

Q. What computational methods are employed to predict electronic properties and reactivity?

  • Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level to calculate:
  • HOMO-LUMO energy gaps (e.g., 4.5–5.2 eV for thiophenyl derivatives ).
  • Vibrational frequencies and NMR chemical shifts, validated against experimental data .
    • Conformational analysis via torsion angle scans (±180°) to assess flexibility .

Q. How should experimental designs account for long-term stability and degradation pathways?

  • Accelerated stability studies : Expose compounds to elevated temperatures/humidity and monitor degradation via HPLC or LC-MS .
  • Mechanistic studies : Use radical scavengers (e.g., BHT) to identify oxidative degradation pathways .

Q. What crystallographic techniques elucidate supramolecular interactions in triazole-thiones?

  • Single-crystal XRD reveals hydrogen-bonding networks (e.g., N–H···S and O–H···S interactions ).
  • Hirshfeld surface analysis quantifies intermolecular contacts (e.g., π-π stacking in indoloquinoxaline derivatives ).

Q. How can mechanistic pathways for triazole-thione reactivity be experimentally validated?

  • Kinetic isotope effects (e.g., deuterated solvents) to identify rate-determining steps .
  • In situ FTIR or Raman spectroscopy to track intermediate formation during synthesis .

Q. What methodologies assess ecological or toxicological risks of halogenated triazole-thiones?

  • Environmental fate studies : Measure biodegradation half-lives in soil/water matrices .
  • In vitro cytotoxicity assays : Use human cell lines (e.g., HEK293) and MTT assays to determine IC₅₀ values .

Q. How can multi-disciplinary approaches enhance research on triazole-thiones?

Integrate:

  • Synthetic chemistry with computational modeling to prioritize target compounds .
  • Biological assays alongside metabolomics to identify mode of action .
  • Crystallography and spectroscopy to correlate solid-state properties with solubility .

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